molecular formula C16H17BrFN3O3S B2826354 5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380033-60-1

5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2826354
CAS No.: 2380033-60-1
M. Wt: 430.29
InChI Key: XRVWOSDSFFYNAH-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a methoxy group linked to a piperidine ring, which is further substituted with a 4-fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

    Optimization of Reaction Conditions: Industrial processes often involve optimizing reaction conditions to increase yield and reduce production costs.

    Use of Continuous Flow Reactors: Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the methoxy group.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield alcohols or amines.

    Hydrolysis Products: Hydrolysis results in the formation of the corresponding alcohol and pyrimidine derivative.

Scientific Research Applications

5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: The compound is utilized in chemical biology to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It affects signaling pathways related to neurotransmission, inflammation, and cell proliferation.

    Binding Affinity: The presence of the 4-fluorophenylsulfonyl group enhances its binding affinity to target proteins, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
  • 5-Bromo-2-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
  • 5-Bromo-2-[[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine

Uniqueness

  • Substituent Effects : The presence of the 4-fluorophenylsulfonyl group in 5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine imparts unique electronic and steric properties, enhancing its binding affinity and specificity.
  • Biological Activity : Compared to similar compounds, this compound exhibits distinct biological activities, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

5-bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFN3O3S/c17-13-9-19-16(20-10-13)24-11-12-5-7-21(8-6-12)25(22,23)15-3-1-14(18)2-4-15/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVWOSDSFFYNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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